N-(5-amino-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
N-(5-amino-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Scope: Structural elucidation, chemoselective synthetic methodologies, and downstream applications.
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as indispensable building blocks. N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is a prime example of a bifunctional scaffold. It features a hydrogen-bond-donating/accepting methanesulfonamide moiety, a sterically directing ortho-chloro substituent, and a highly nucleophilic meta-amino group. This specific substitution pattern makes it a privileged intermediate for synthesizing triazolone-based herbicides[1] and targeted pharmaceutical agents, including Hedgehog signaling pathway inhibitors[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptions. Herein, we dissect the causality behind the chemoselective synthesis of this compound and provide self-validating protocols designed to ensure high fidelity in your laboratory workflows.
Physicochemical Profiling & Structural Elucidation
Understanding the physicochemical parameters of N-(5-amino-2-chlorophenyl)methanesulfonamide is critical for predicting its behavior in chromatographic purification and downstream biological assays. The electron-withdrawing nature of the sulfonamide and chloro groups modulates the pKa of the molecule, while the free amino group provides a versatile handle for electrophilic trapping.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | N-(5-amino-2-chlorophenyl)methanesulfonamide |
| CAS Registry Number | 1156530-66-3 |
| Molecular Formula | C7H9ClN2O2S |
| Molecular Weight | 220.68 g/mol |
| Monoisotopic Mass | 220.00732 Da[3] |
| SMILES | CS(=O)(=O)NC1=C(C=CC(=C1)N)Cl[3] |
| InChIKey | OHRWLUAIBLJRNI-UHFFFAOYSA-N[3] |
| Predicted CCS ([M+H]+) | 142.2 Ų[3] |
Synthetic Methodology & Mechanistic Pathways
The de novo synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide from 2-chloro-5-nitroaniline requires strict chemocontrol. A common pitfall in this workflow is the accidental hydrodehalogenation of the aryl chloride during the nitro-reduction phase. To circumvent this, we employ a two-step sequence utilizing a Béchamp-type single-electron transfer reduction.
Step-by-Step Protocol: Chemoselective Synthesis
Phase 1: Sulfonylation of 2-chloro-5-nitroaniline
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Causality & Reagent Selection: Pyridine is selected over triethylamine because it serves a dual function. It acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate with methanesulfonyl chloride (MsCl).
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Procedure:
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Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add anhydrous pyridine (1.5 eq) and cool the reaction vessel to 0°C using an ice-water bath.
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Introduce methanesulfonyl chloride (1.2 eq) dropwise. The controlled addition mitigates the exothermic nature of the sulfonylation.
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Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The complete disappearance of the bright yellow starting material spot confirms full conversion to N-(2-chloro-5-nitrophenyl)methanesulfonamide. 5. Quench with 1N HCl, extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.
Phase 2: Chemoselective Nitro Reduction
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Causality & Reagent Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously prone to cleaving the critical C2-chlorine bond. To preserve the halogen while fully reducing the nitro group, we utilize Iron powder and Ammonium Chloride. This provides a mild, chemoselective electron transfer process that leaves the aryl chloride intact.
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Procedure:
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Suspend the N-(2-chloro-5-nitrophenyl)methanesulfonamide intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.
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Add Iron powder (5.0 eq, ~325 mesh) and Ammonium Chloride (NH4Cl, 2.0 eq).
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Heat the heterogeneous mixture to 80°C (reflux) with vigorous stirring for 2–3 hours.
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Self-Validation Checkpoint 2: Pull an aliquot and analyze via LC-MS. The reaction is complete when the [M+H]+ peak shifts entirely to m/z 221.01, indicating the formation of the target aniline[3]. 4. Filter the hot mixture through a Celite pad to remove the iron sludge, washing the cake thoroughly with hot ethanol. 5. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate to yield the final product.
Fig 1: Two-step chemoselective synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide.
Applications in Drug Discovery & Agrochemicals
The strategic placement of the functional groups on this scaffold allows for divergent application pathways.
Agrochemical Development: In the agricultural sector, this compound is a critical precursor for the synthesis of triazolone herbicides. Specifically, it is utilized in the developmental pipelines for analogs of sulfentrazone, where the free amino group undergoes cyclization to form the active 1,2,4-triazol-5(4H)-one pharmacophore[1].
Pharmaceutical Development: In medicinal chemistry, the scaffold is heavily utilized in the design of kinase inhibitors and Hedgehog signaling pathway antagonists[2]. The methanesulfonamide group acts as a potent hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases or the transmembrane domains of the Smoothened (Smo) receptor. The C5-amino group serves as an optimal vector for extending the molecule into solvent-exposed regions via amide coupling or Buchwald-Hartwig amination.
Fig 2: Divergent application pathways in agrochemical and pharmaceutical development.
Analytical Validation Protocols
To ensure the structural integrity and purity of the synthesized batch, the following analytical signatures must be confirmed:
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LC-MS/MS (Electrospray Ionization, Positive Mode): The mass spectrum must exhibit a primary [M+H]+ adduct at m/z 221.01[3]. Crucially, the isotopic pattern must display a characteristic 3:1 ratio corresponding to the 35Cl and 37Cl isotopes, definitively proving that the aryl chloride bond was not cleaved during reduction.
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1H NMR (DMSO-d6, 400 MHz):
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A sharp singlet at ~3.0 ppm (3H) corresponding to the methanesulfonamide methyl group.
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Three distinct aromatic protons exhibiting an ABX spin system, confirming the 1,2,4-substitution pattern.
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Two broad, exchangeable singlets at ~5.5 ppm (2H, aniline NH2) and ~9.5 ppm (1H, sulfonamide NH).
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References
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Title: N-(5-amino-2-chlorophenyl)methanesulfonamide (C7H9ClN2O2S) - PubChemLite Source: uni.lu URL: [Link]
- Source: google.com (Google Patents)
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Title: PYRIDYL INHIBITORS OF HEDGEHOG SIGNALLING - EP 1789390 B1 Source: epo.org (European Patent Office) URL: [Link]
